
2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((((5-hydroxy-7-sulfo-6-((2-sulfo-4-((4-sulfophenyl)azo)phenyl)azo)-2-naphthalenyl)amino)carbonyl)amino)-5-methoxy-2-methylphenyl)azo)-, pentasodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((((5-hydroxy-7-sulfo-6-((2-sulfo-4-((4-sulfophenyl)azo)phenyl)azo)-2-naphthalenyl)amino)carbonyl)amino)-5-methoxy-2-methylphenyl)azo)-, pentasodium salt is a complex organic compound. It is characterized by its multiple sulfonic acid groups, azo linkages, and naphthalene rings. This compound is often used in various industrial applications, including dyes and pigments, due to its vibrant color properties and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including diazotization, coupling reactions, and sulfonation. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. Sulfonation is then carried out to introduce sulfonic acid groups, enhancing the compound’s solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient synthesis.
化学反应分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo linkages can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, such as sulfonation or desulfonation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Sulfuric acid, chlorosulfonic acid.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Aromatic amines.
Substitution: Various sulfonated derivatives.
科学研究应用
This compound finds applications in several scientific research fields:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of textiles, inks, and plastics.
作用机制
The compound exerts its effects through its ability to interact with various molecular targets. The azo linkages and sulfonic acid groups play a crucial role in its binding affinity and reactivity. The compound can form stable complexes with metal ions, which is essential for its application in dyes and pigments.
相似化合物的比较
Similar Compounds
2,7-Naphthalenedisulfonic acid derivatives: Compounds with similar naphthalene and sulfonic acid structures.
Azo dyes: Compounds with similar azo linkages and color properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its multiple sulfonic acid groups enhance solubility, while the azo linkages contribute to its vibrant color and stability.
属性
CAS 编号 |
72987-21-4 |
|---|---|
分子式 |
C41H27N8Na5O19S5 |
分子量 |
1211.0 g/mol |
IUPAC 名称 |
pentasodium;4-hydroxy-5-[[4-[[5-hydroxy-7-sulfonato-6-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalen-2-yl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C41H32N8O19S5.5Na/c1-20-11-32(35(68-2)19-31(20)47-48-33-17-27(70(56,57)58)13-22-14-28(71(59,60)61)18-34(50)38(22)33)43-41(52)42-24-5-9-29-21(12-24)15-37(73(65,66)67)39(40(29)51)49-46-30-10-6-25(16-36(30)72(62,63)64)45-44-23-3-7-26(8-4-23)69(53,54)55;;;;;/h3-19,50-51H,1-2H3,(H2,42,43,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67);;;;;/q;5*+1/p-5 |
InChI 键 |
BRZMATKZKCMEPJ-UHFFFAOYSA-I |
规范 SMILES |
CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-])OC)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=C(C=C(C=C6)N=NC7=CC=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 1-[(4-chloro-1-hydroxynaphthalen-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B14148880.png)
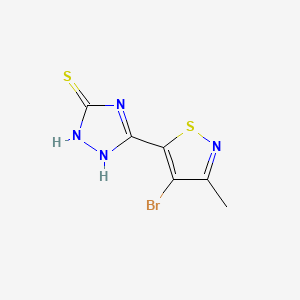
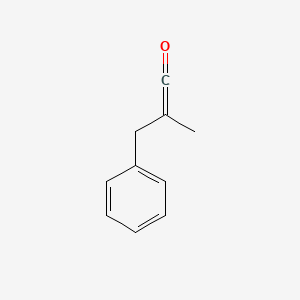
![(E)-3-(4-Methoxy-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acrylamide](/img/structure/B14148909.png)
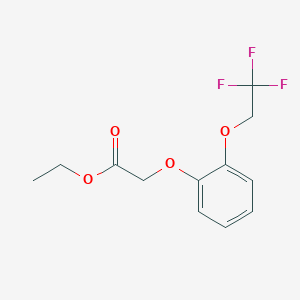
![4,4'-({3-[(2,4-dichlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B14148915.png)
![Diethyl [benzoyl(3-methylphenyl)amino]propanedioate](/img/structure/B14148930.png)
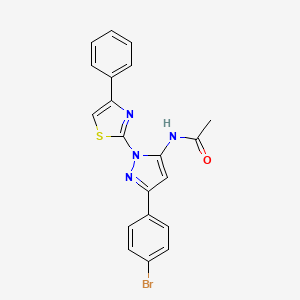

![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 3-methylbenzoate](/img/structure/B14148957.png)
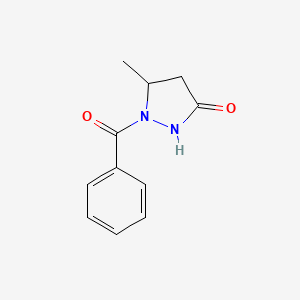


![N-(3,5-dichlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14148970.png)
